1-Isopropyl-1H-indol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147531-38-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.231 |
IUPAC Name |
1-propan-2-ylindol-3-ol |
InChI |
InChI=1S/C11H13NO/c1-8(2)12-7-11(13)9-5-3-4-6-10(9)12/h3-8,13H,1-2H3 |
InChI Key |
RCMQBRNTNSWTTL-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C2=CC=CC=C21)O |
Synonyms |
1H-Indol-3-ol,1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isopropyl 1h Indol 3 Ol and Analogues
Strategies for Indole (B1671886) Core Construction
The initial and most critical phase in the synthesis of 1-isopropyl-1H-indol-3-ol is the construction of the fundamental indole ring system. Various classical and modern synthetic methods have been developed to achieve this, with the Fischer indole synthesis being a prominent example.
Fischer Indole Synthesis Approaches
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely utilized method for creating indole rings from arylhydrazines and carbonyl compounds under acidic conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to yield the indole nucleus. wikipedia.org This method is versatile and can be catalyzed by both Brønsted and Lewis acids. wikipedia.org
Modern variations of the Fischer indole synthesis have been developed to improve yields and expand its applicability. For instance, a palladium-catalyzed approach allows for the synthesis of N-aryl benzophenone (B1666685) hydrazones, which are precursors for the Fischer synthesis. researchgate.net This modification enhances the scope of the reaction by enabling the use of a broader range of starting materials. wikipedia.orgresearchgate.net
| Method | Description | Catalyst/Reagents | Key Features |
| Classical Fischer Indole Synthesis | Reaction of an arylhydrazine with an aldehyde or ketone. organic-chemistry.orgwikipedia.org | Brønsted acids (HCl, H2SO4), Lewis acids (ZnCl2). wikipedia.org | Well-established, versatile, but can require harsh conditions. organic-chemistry.org |
| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org | Palladium catalyst. wikipedia.org | Broader substrate scope, milder conditions for precursor synthesis. wikipedia.orgresearchgate.net |
| Microwave-Assisted Synthesis | One-pot Heck isomerization-Fischer indolization sequences. organic-chemistry.org | Microwave irradiation. organic-chemistry.org | Faster reaction times, often higher yields. organic-chemistry.org |
Other Cyclization Methods for Indole Ring Formation
Beyond the Fischer synthesis, several other cyclization strategies are employed for constructing the indole core. These methods offer alternative pathways that can be advantageous depending on the desired substitution pattern and available starting materials.
One notable method is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization of N-substituted anilines. organic-chemistry.org This approach allows for the efficient synthesis of various N-alkylated indoles under mild conditions and is characterized by short reaction times. organic-chemistry.org
Base-promoted cyclization of ortho-alkynylanilides is another effective strategy. chim.it For example, using cesium carbonate in toluene (B28343) at elevated temperatures can promote the formation of N-substituted indoles. chim.it Additionally, transition-metal-free cyclization reactions of alkynes have gained attention as environmentally friendly alternatives. chim.it These can be promoted by bases, acids, radicals, or electrochemical methods. chim.it
Regioselective Introduction of the Isopropyl Group at the N1 Position
Once the indole core is established, the next crucial step is the regioselective introduction of the isopropyl group at the nitrogen atom (N1 position). This is typically achieved through N-alkylation protocols.
N-Alkylation Protocols Utilizing Isopropylating Agents
Traditional N-alkylation involves the reaction of an indole with an isopropylating agent, such as isopropyl bromide, in the presence of a base. vulcanchem.com For instance, the N-alkylation of isatin (B1672199) with isopropyl bromide using potassium carbonate in dimethylformamide (DMF) is a common procedure to produce N-isopropylisatin, a precursor for further transformations. vulcanchem.com
A well-established two-step protocol for N-alkylation involves the initial formation of an indole anion using a strong base, followed by the reaction of this anion with an alkylating agent. google.com However, more efficient and milder methods have been developed.
| Substrate | Isopropylating Agent | Base/Catalyst | Solvent | Yield |
| Isatin | Isopropyl bromide | K2CO3 | DMF | >82% vulcanchem.com |
| Indole | Isopropyl alcohol | Pt/HBEA | - | Good to high researchgate.net |
| Indole | N-tosylhydrazones | Copper iodide / KOH | - | Moderate to good rsc.org |
Catalytic Approaches for N-Isopropyl Group Incorporation
Catalytic methods offer more efficient and selective routes for N-isopropylation. A heterogeneous catalyst system using platinum-loaded HBEA zeolite (Pt/HBEA) has been shown to be effective for the regioselective N-alkylation of indoles with primary alcohols, including isopropanol, through a "borrowing-hydrogen" methodology. researchgate.net This system is reusable and operates under additive-free conditions. researchgate.net
Copper-catalyzed N-alkylation of indoles using N-tosylhydrazones as the alkylating agent provides another efficient route to a variety of N-alkylated indoles with moderate to good yields. rsc.org Furthermore, enantioselective methods for N-alkylation have been developed using organocatalysts, such as chiral phosphoric acids, allowing for the synthesis of chiral N-alkylated indoles. mdpi.com
Methods for Hydroxyl Group Installation at the C3 Position
The final step in the synthesis of this compound is the introduction of a hydroxyl group at the C3 position. This can be achieved through various oxidation or hydroxylation strategies.
Direct oxidation of the C-H bond at the C3 position of an N-substituted indole is a direct approach. However, the high nucleophilicity of the C3 position often leads to other reactions. nih.gov A common strategy involves the synthesis of an intermediate that can be readily converted to the C3-hydroxy derivative. For example, the synthesis of 1-isopropyl-1H-indole-2,3-dione (N-isopropylisatin) allows for subsequent reduction or other modifications at the C3 position. vulcanchem.com
A synthesis of 4-hydroxy-N-isopropyltryptamine involved the treatment of 4-benzyloxyindole (B23222) with oxalyl chloride and isopropylamine (B41738) to form an intermediate glyoxylamide, which was then reduced. iucr.org A similar strategy could potentially be adapted for the synthesis of this compound.
Recent research has shown that the selective oxidation of C2-alkyl-substituted indoles can lead to 3-oxindoles, and selective C-H oxygenation of C2,C3-dialkyl-substituted indoles at the C2 position can be achieved under mild conditions. nih.gov While not directly applicable to an unsubstituted C2 position, these findings highlight the ongoing development of selective indole oxidation methods.
Direct Hydroxylation Strategies
Direct C3-hydroxylation of an N-substituted indole, such as 1-isopropyl-1H-indole, to furnish the corresponding 3-hydroxyindole (indoxyl) is a challenging yet desirable transformation. This approach is atom-economical as it avoids the use of protecting groups and multiple steps. Research into the direct oxidation of the indole nucleus has identified several potential methods, although literature specifically detailing the direct hydroxylation of 1-isopropyl-1H-indole is limited.
Generally, the indole ring is susceptible to oxidation. uc.pt Methods applicable to other indole derivatives could theoretically be adapted. For instance, the direct oxidation of 1-(phenylsulfonyl)indole (B187392) to 1-(phenylsulfonyl)indoxyl has been successfully achieved using magnesium monoperoxyphthalate (MMPP). researchgate.net This suggests that a similar approach using a suitable oxidizing agent could potentially yield this compound from its parent indole. Another potential strategy involves the use of hypervalent iodine reagents, which are known to mediate oxidative cyclizations and functionalizations of indole derivatives. organic-chemistry.org
The primary challenge in direct hydroxylation is controlling the regioselectivity and preventing over-oxidation. The indole nucleus can be oxidized at various positions, and the resulting indoxyl is itself prone to further oxidation and dimerization, especially under harsh conditions. uc.pt
| Method | Oxidizing Agent | Comments | Potential Applicability |
| Peroxy Acid Oxidation | Magnesium Monoperoxyphthalate (MMPP) | Proven for N-sulfonyl indoles. researchgate.net | High potential, requires optimization for N-alkyl indoles. |
| Hypervalent Iodine | Phenyliodine bis(trifluoroacetate) (PIFA) | Used for intramolecular cyclizations. organic-chemistry.org | Moderate potential, may require specific substrate design. |
| Air Oxidation | Oxygen | Known to oxidize indole to indoxyl, but can be uncontrolled. uc.pt | Low potential for selective, high-yield synthesis. |
Indirect Routes via Precursor Functionalization
Indirect routes offer greater control over the synthesis and are often more established. These methods typically involve the synthesis of a stable, functionalized precursor, which is then converted to the target this compound in a subsequent step.
A. From 1-Isopropyl-1H-indole-2,3-dione (1-Isopropylisatin)
A robust indirect method involves the synthesis and subsequent reduction of 1-isopropyl-1H-indole-2,3-dione (also known as 1-isopropylisatin).
Synthesis of 1-Isopropylisatin : The precursor is synthesized via the N-alkylation of isatin. This reaction is typically carried out by treating isatin with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This procedure can yield the N-alkylated product with high purity. vulcanchem.com
Selective Reduction : The resulting 1-isopropylisatin possesses two carbonyl groups at the C2 and C3 positions. A selective reduction of the C3-carbonyl group is required to form the desired 3-hydroxyindole. This can be achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. google.comnih.gov The C2-carbonyl (an amide) is less reactive than the C3-carbonyl (a ketone), allowing for regioselective reduction.
B. From 1-Isopropyl-1H-indole
Another common indirect strategy begins with the readily accessible 1-isopropyl-1H-indole.
Synthesis of 1-Isopropyl-1H-indole : This precursor can be prepared by the N-alkylation of indole using an isopropyl halide and a suitable base. acs.org
Oxidation : The synthesized 1-isopropyl-1H-indole can then be oxidized to form the target compound. The indole moiety is known to be susceptible to chemical oxidation, leading to the formation of indoxyl (3-hydroxyindole). uc.pt This method circumvents the need to build the indole ring from scratch with the hydroxyl group already in place.
| Precursor | Key Transformation | Reagents | Advantages |
| 1-Isopropyl-1H-indole-2,3-dione | Selective Reduction | NaBH₄, Ethanol (B145695) | High regioselectivity, well-established chemistry. vulcanchem.comgoogle.com |
| 1-Isopropyl-1H-indole | Direct Oxidation | Peroxy acids, O₂ | Fewer steps if starting from the parent indole. uc.ptacs.org |
| Indole-2-carboxylates | Vilsmeier-Haack/Baeyer-Villiger | POCl₃/DMF, then m-CPBA | A general route to 3-hydroxyindoles, though more steps. researchgate.net |
Integrated Multistep Synthesis of this compound
An integrated multistep synthesis provides a complete roadmap from commercially available starting materials to the final product. Based on the indirect routes, two primary pathways can be outlined.
Synthetic Route A: The Isatin Route
This is often the more controlled and higher-yielding approach.
Step 1: N-Alkylation of Isatin. Isatin is reacted with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) to yield 1-isopropyl-1H-indole-2,3-dione. vulcanchem.com
Step 2: Selective Reduction. The purified 1-isopropylisatin is then dissolved in ethanol or methanol (B129727) and treated with sodium borohydride (NaBH₄) at a controlled temperature to selectively reduce the C3-ketone, affording this compound. google.comnih.gov
Synthetic Route B: The Indole Oxidation Route
This route is more direct if starting from indole.
Step 1: N-Alkylation of Indole. Indole is alkylated with 2-iodopropane (B156323) or another suitable isopropyl source to synthesize 1-isopropyl-1H-indole. acs.org
Step 2: C3-Hydroxylation. The resulting 1-isopropyl-1H-indole is subjected to controlled oxidation using an appropriate reagent, such as a peroxy acid, to introduce the hydroxyl group at the C3 position. uc.pt
Green Chemistry Considerations in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact, improve safety, and potentially lower costs. openmedicinalchemistryjournal.com
Use of Greener Solvents : Many traditional indole syntheses use hazardous solvents. Replacing solvents like DMF with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key consideration. openmedicinalchemistryjournal.comfigshare.com For instance, the reduction of the isatin precursor using NaBH₄ is typically performed in ethanol, which is a relatively green solvent. Friedel-Crafts type reactions for indole functionalization have been successfully carried out in water. beilstein-journals.org
Catalysis : Employing efficient and recyclable catalysts can minimize waste. This includes using solid acid catalysts, biocatalysts, or phase-transfer catalysts that can be easily separated from the reaction mixture. nih.govrsc.org For the N-alkylation step, using a solid base or a recyclable ionic liquid could be a greener alternative to traditional methods. openmedicinalchemistryjournal.comresearchgate.net
Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of indole derivatives, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. tandfonline.com
Atom Economy : Direct hydroxylation strategies are inherently more atom-economical. However, indirect routes can also be optimized. The isatin route, for example, is generally efficient, with the main byproduct being inorganic salts from the reduction step.
| Green Chemistry Principle | Application in Synthesis | Specific Example |
| Safer Solvents | Replacing hazardous solvents. | Using water or ethanol for reduction and alkylation steps. openmedicinalchemistryjournal.comfigshare.combeilstein-journals.org |
| Catalysis | Use of recyclable or benign catalysts. | Employing solid acid catalysts or ionic liquids for N-alkylation. openmedicinalchemistryjournal.comresearchgate.net |
| Energy Efficiency | Reducing energy consumption. | Utilizing microwave irradiation to shorten reaction times. tandfonline.com |
| Atom Economy | Maximizing incorporation of starting materials. | Designing direct C-H hydroxylation routes to avoid functional group interconversions. |
Large-Scale Synthesis and Process Optimization Studies
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful process optimization to ensure safety, cost-effectiveness, and reproducibility. While specific large-scale studies on this exact compound are not prominent, general principles from related indole syntheses are applicable. researchgate.netnih.gov
Route Selection : For large-scale production, the isatin route (Route A) is likely preferable due to its more controlled nature and typically higher yields compared to the direct oxidation of indole, which can suffer from side reactions.
Reaction Conditions : Optimization would focus on parameters such as temperature, reaction time, and reagent stoichiometry. For the N-alkylation of isatin, optimizing the base and solvent system is crucial for maximizing yield and minimizing reaction time. researchgate.net For the reduction step, controlling the temperature is critical to prevent over-reduction.
Work-up and Purification : Simplifying the work-up procedure is key for scale-up. The reduction of 1-isopropylisatin with NaBH₄ followed by quenching with water can lead to the precipitation of the product, which can then be isolated by filtration. This avoids costly and solvent-intensive chromatographic purification. google.com
Safety : On a large scale, the handling of flammable solvents like ethanol and reactive reagents like NaBH₄ requires strict safety protocols. The potential for exothermic reactions must be carefully managed.
Cost : The cost of starting materials (isatin vs. indole), reagents, and solvents is a major factor. Isatin is a readily available commodity chemical, making Route A economically viable.
Process optimization studies for similar N-alkylation reactions in indole synthesis have shown that the choice of solvent and base can dramatically affect yield and scalability, with ionic liquids sometimes offering advantages in terms of recyclability and reaction selectivity. researchgate.net
Chemical Reactivity and Derivatization of 1 Isopropyl 1h Indol 3 Ol
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The reactivity of the indole ring system in electrophilic aromatic substitution is significantly higher than that of benzene (B151609). The pyrrole (B145914) moiety of indole is electron-rich, which drives the regioselectivity of these reactions.
The N-isopropyl group and the C3-hydroxyl group exert considerable influence on the reactivity of the indole core. The N-isopropyl group is an electron-donating group, which increases the electron density of the indole ring, thereby activating it towards electrophilic attack. This enhanced nucleophilicity makes the molecule more reactive than unsubstituted indole. nih.gov
The C3-hydroxyl group also plays a crucial role. While typically the C3 position is the most reactive site for electrophilic substitution on the indole ring, its occupation by the hydroxyl group redirects electrophiles to other positions. wikipedia.org The hydroxyl group itself is an activating group, further enhancing the electron density of the aromatic system through resonance.
The interplay between the activating N-isopropyl and C3-hydroxyl groups results in a highly nucleophilic indole system. However, the steric bulk of the isopropyl group can also influence the approach of incoming electrophiles, potentially affecting regioselectivity.
With the C3 position blocked, electrophilic aromatic substitution is directed to other positions on the indole ring. The most likely positions for electrophilic attack are the C2, C4, C5, C6, and C7 positions of the benzene portion of the indole nucleus. The precise location of substitution depends on the nature of the electrophile and the reaction conditions.
Generally, in the absence of strong directing groups, functionalization of the benzene ring of an indole occurs after the N1, C2, and C3 positions are substituted. wikipedia.org Given that N1 and C3 are already substituted in 1-Isopropyl-1H-indol-3-ol, electrophilic attack would likely favor the C2 position or the benzene ring. The electron-donating nature of the N-isopropyl and C3-hydroxyl groups would preferentially activate the C4 and C6 positions of the benzene ring. However, steric hindrance from the N-isopropyl group might disfavor substitution at the C7 position.
The stereoselectivity of such reactions would be highly dependent on the specific reagents and catalysts used, as well as the potential for the existing chiral center (if the molecule is resolved into its enantiomers) to influence the approach of the electrophile.
Influence of the Isopropyl and Hydroxyl Groups on Reactivity
Transformations Involving the C3-Hydroxyl Group
The C3-hydroxyl group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation: The C3-hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-isopropyl-1H-indol-3(2H)-one. This transformation can be achieved using various oxidizing agents. For a similar compound, 1-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol, oxidation of the hydroxyl group to a ketone is accomplished with reagents like chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC). It is plausible that similar conditions would be effective for the oxidation of this compound.
Esterification: The C3-hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.
Etherification: Ether derivatives can be synthesized by reacting this compound with alkyl halides or other electrophilic sources of alkyl or aryl groups in the presence of a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile.
The C3-hydroxyl group can participate in various condensation and coupling reactions. For instance, it could potentially be used in condensation reactions with active methylene (B1212753) compounds.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. chemcess.com While typically applied to aryl halides or triflates, modifications of the hydroxyl group (e.g., conversion to a triflate) would render it susceptible to a wide range of cross-coupling partners, allowing for the introduction of aryl, vinyl, or alkyl groups at the C3 position.
Esterification and Etherification Strategies
Reactions Pertaining to the N1-Isopropyl Moiety
The isopropyl group at the N1 position of the indole ring influences the molecule's reactivity and provides a site for specific chemical modifications.
Modulations of the Isopropyl Group
While direct modification of the isopropyl group on the this compound core is not extensively documented in readily available literature, related chemistries on similar indole structures suggest potential pathways. For instance, N-alkylated indoles, including those with isopropyl groups, can be synthesized through various methods, such as the reaction of an indole with an appropriate alkyl halide. mdpi.comresearchgate.net The stability of the N-isopropyl group is generally high, though under certain harsh conditions, dealkylation could potentially occur.
N-Dealkylation and N-Functionalization
The removal of the N-isopropyl group (N-dealkylation) from this compound would yield the corresponding N-unsubstituted indole, 1H-indol-3-ol (also known as indoxyl). nih.gov This transformation can be challenging but may be achievable using strong Lewis acids or other dealkylation reagents. Conversely, N-functionalization of the parent 1H-indol-3-ol is a common strategy to introduce various substituents at the nitrogen atom. dergipark.org.tr
In a broader context of indole chemistry, N-alkylation is a well-established reaction. For example, N-alkylindoles, including N-isopropylindole, have been used in cross-coupling reactions. mdpi.comresearchgate.net These reactions demonstrate the possibility of forming new bonds at the nitrogen position, suggesting that after a potential dealkylation of this compound, re-functionalization with different groups would be feasible.
Transition Metal-Catalyzed Functionalization of this compound
Transition metal catalysis offers a powerful toolkit for the selective functionalization of indole rings. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the indole nucleus.
C-H Activation and Coupling Reactions
C-H activation is a modern and efficient strategy for the derivatization of indoles. nih.govnih.gov For a molecule like this compound, transition metal catalysts, such as those based on rhodium or palladium, could potentially activate C-H bonds at positions like C2, C4, C5, C6, or C7 of the indole ring. nih.govacs.org This activation allows for the introduction of various functional groups. For example, rhodium(III)-catalyzed C2-acylation of N,N-dimethyl-1H-indole-1-carboxamides with aldehydes has been reported, showcasing the feasibility of functionalizing the C2 position. nih.gov
While specific examples for this compound are scarce, the general principles of indole C-H activation are applicable. The directing-group ability of the C3-hydroxyl group (or a protected derivative) could influence the regioselectivity of these reactions.
Cross-Coupling Methodologies
Cross-coupling reactions are fundamental in modern organic synthesis for forming new bonds. For this compound, after conversion of the hydroxyl group to a halide or triflate, or through direct C-H functionalization, various cross-coupling reactions could be employed. rsc.org
For instance, the Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. chim.it Halogenated indole derivatives can be coupled with boronic acids in the presence of a palladium catalyst. chim.it Similarly, Sonogashira coupling allows for the introduction of alkyne moieties. rsc.org
A study on the synthesis of a key intermediate for the drug fluvastatin (B1673502) involved the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole with 3-(N-methyl-N-phenylamino)acrolein, demonstrating a Vilsmeier-Haack type reaction to functionalize the C2 position. scirp.orgstackexchange.com
Chemo- and Regioselective Derivatization Strategies
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The C3-hydroxyl group can act as a nucleophile or a directing group, while the indole nitrogen and various carbon positions on the ring also exhibit reactivity. rsc.org
Acid-catalyzed reactions of (indol-3-yl)pentyn-3-ols have been shown to proceed with high regioselectivity to form carbazole (B46965) derivatives, highlighting how the C3 position can participate in cyclization reactions. researchgate.net The interplay between the N1-isopropyl group and the C3-hydroxyl group would be a key factor in directing the outcome of such transformations for this compound.
Metal-free approaches have also been developed for the regioselective synthesis of complex indole derivatives. For example, a formal [3 + 2] annulation of 3-alkylated indoline-2-thiones with 2-halo-ketones has been reported to be completely chemo- and regioselective. acs.orgnih.gov Such strategies could potentially be adapted for the derivatization of this compound.
The table below summarizes some potential derivatization reactions for this compound based on known indole chemistry.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| N-Dealkylation | Strong Lewis Acid | 1H-Indol-3-ol | nih.gov |
| C2-Functionalization | Vilsmeier-Haack (e.g., POCl₃, DMF) | This compound-2-carbaldehyde | scirp.org |
| C-H Arylation (C2) | Pd(OAc)₂, Ligand, Aryl Halide | 2-Aryl-1-isopropyl-1H-indol-3-ol | nih.gov |
| O-Alkylation | Alkyl Halide, Base | 3-Alkoxy-1-isopropyl-1H-indole | niscpr.res.in |
| Suzuki-Miyaura Coupling (from a halo-derivative) | Arylboronic acid, Pd catalyst, Base | Aryl-substituted this compound | chim.it |
Mechanistic Investigations of this compound Transformations
The transformations of this compound are governed by several fundamental mechanistic pathways, which are influenced by its tautomeric nature.
Tautomerism and Mechanistic Implications
The equilibrium between the enol (this compound) and keto (1-isopropylindolin-3-one) forms is central to understanding its reaction mechanisms. nih.govacs.org The enol tautomer, with its hydroxyl group, behaves as a vinylogous alcohol and is susceptible to electrophilic attack on the electron-rich indole nucleus, particularly at the C2 position since C3 is substituted. Conversely, the keto tautomer contains an active methylene group at C2, adjacent to the carbonyl, which can be deprotonated under basic conditions to form a nucleophilic enolate. wikipedia.orgamherst.edu
| Tautomeric Form | Structure | Primary Reactive Sites | Typical Reaction Mechanisms |
|---|---|---|---|
| Enol (this compound) | ![]() | C2-position, Benzene Ring | Electrophilic Aromatic Substitution |
| Keto (1-Isopropylindolin-3-one) | ![]() | α-Carbon (C2), Carbonyl Carbon | Aldol-type Condensation, Nucleophilic Addition |
Electrophilic Substitution at C2
While electrophilic substitution in indoles typically occurs at the C3 position, the presence of the hydroxyl group in this compound directs this reactivity to the C2 position. bhu.ac.inniscpr.res.in The general mechanism proceeds in two main steps:
Attack on the Electrophile : The π-system of the indole ring acts as a nucleophile, attacking an electrophile (E⁺). This attack occurs at the C2 carbon, as it leads to a more stable cationic intermediate where the positive charge can be delocalized over the aromatic system and the nitrogen atom. masterorganicchemistry.com
Deprotonation : A base removes the proton from the C2 carbon, restoring the aromaticity of the pyrrole ring and yielding the C2-substituted product. masterorganicchemistry.com
This pathway is fundamental for reactions such as halogenation, nitration, and Friedel-Crafts acylations at the C2 position.
Oxidative Dimerization
Indoxyls, the keto tautomers of indol-3-ols, are well-known to undergo oxidative dimerization to form indigo-type dyes. This transformation is an oxidation process that can proceed through a radical mechanism, particularly in the presence of air (oxygen). researchgate.netnih.gov The likely mechanism for this compound involves:
Oxidation to a Radical : The indoxyl tautomer is oxidized, often by molecular oxygen, to form a radical species.
Radical Coupling : Two of these radicals couple to form a dimeric intermediate.
Further Oxidation/Rearrangement : The dimer undergoes subsequent oxidation and rearrangement to yield the final stable, conjugated indigo-like pigment.
The dimerization can be a bimolecular reaction involving the hydroxyindolenine form, where the enamine tautomer adds to the indolenine. cdnsciencepub.com
Condensation Reactions via the Keto Tautomer
The keto form, 1-isopropylindolin-3-one, possesses an acidic α-hydrogen at the C2 position. In the presence of a base, this proton can be removed to form a nucleophilic enolate. wikipedia.orglibretexts.org This enolate is a key intermediate in aldol-type condensation reactions with aldehydes or ketones. The mechanism follows these steps:
Enolate Formation : A base (e.g., hydroxide) deprotonates the α-carbon (C2) to form a resonance-stabilized enolate. libretexts.org
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a β-alkoxide intermediate. masterorganicchemistry.com
Protonation : The alkoxide is protonated by a protic solvent (like water or ethanol) to give a β-hydroxy carbonyl adduct. masterorganicchemistry.com
Dehydration (Condensation) : If the reaction is heated, this adduct can undergo dehydration (loss of a water molecule) to form a stable α,β-unsaturated carbonyl compound, which is the final condensation product. amherst.edu
Palladium-Catalyzed C-H Functionalization
Modern synthetic methods allow for the direct functionalization of C-H bonds, and palladium catalysis is a powerful tool for this on indole rings. For N-alkylindoles, regioselective C2-alkylation and arylation are achievable. acs.orgrsc.org A plausible mechanistic pathway for the C2-arylation of this compound is the Concerted Metalation-Deprotonation (CMD) mechanism. nih.gov
Concerted Metalation-Deprotonation (CMD) : The Pd(II) catalyst coordinates to the indole. A C-H bond at the C2 position is cleaved in a concerted step involving the metal center and an external or internal base, forming a palladacycle intermediate. This pathway is often favored over a classic electrophilic palladation (SEAr) for N-alkylindoles. rsc.orgnih.gov
Oxidative Addition/Reductive Elimination : The resulting organopalladium intermediate can then participate in a standard cross-coupling cycle (e.g., with an aryl halide) involving oxidative addition, and subsequent reductive elimination to form the C2-arylated indole and regenerate the active Pd catalyst.
| Transformation | Key Mechanistic Pathway | Key Intermediates | Typical Conditions |
|---|---|---|---|
| C2-Halogenation | Electrophilic Aromatic Substitution | Cationic σ-complex (Arenium ion) | N-Halosuccinimide, Br2 in AcOH |
| Oxidative Dimerization | Radical Coupling | Indoxyl radical | Air (O2), basic or neutral pH |
| Aldol Condensation | Base-catalyzed Enolate Addition | C2-Enolate, β-hydroxy adduct | Aldehyde/Ketone, NaOH or KOH, Heat |
| C2-Arylation | Pd-catalyzed C-H Activation (CMD) | Palladacycle | Pd(OAc)2, Aryl Halide, Base, High Temp |
Computational and Theoretical Investigations of 1 Isopropyl 1h Indol 3 Ol
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical methods are indispensable for elucidating the electronic characteristics and thermodynamic stability of molecules. For 1-Isopropyl-1H-indol-3-ol, these studies are particularly important for understanding its behavior, including its relationship with its tautomeric keto form, 1-isopropylindolin-3-one.
Density Functional Theory (DFT) is a robust method for investigating the molecular structure and energetics of organic compounds. DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the optimized geometry and relative stability of molecular isomers and tautomers. mdpi.combeilstein-journals.org
For this compound, a key application of DFT is to analyze the tautomeric equilibrium between the enol form (indol-3-ol) and the more common keto form (indolin-3-one or indoxyl). Studies on analogous systems, such as 1H-pyrrol-3-ols, have shown that the keto form is often energetically favored due to the strength of the carbonyl bond. vulcanchem.comnih.gov DFT calculations would precisely quantify this energy difference for the N-isopropyl derivative, providing insight into the relative populations of the two tautomers at equilibrium.
Geometric optimization using DFT would yield key structural parameters. The results would confirm the planarity of the indole (B1671886) ring system and provide precise bond lengths and angles for the N-isopropyl substituent.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| C2-C3 Bond Length | ~1.37 Å | Reflects the double bond character within the enol system. |
| C3-O Bond Length | ~1.36 Å | Typical for an enol C-O single bond. |
| N1-C(isopropyl) Bond Length | ~1.48 Å | Standard C-N single bond. |
| C-N-C Bond Angle | ~125° | Corresponds to the sp² hybridized nitrogen in the pyrrole (B145914) ring. |
| Dihedral Angle (Ring-N-C-H) | Variable | Defines the conformation of the isopropyl group relative to the indole plane. |
Note: These values are illustrative and based on DFT calculations for similar indole and pyrrole structures.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnimperial.ac.uk The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). mdpi.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability of a molecule. A smaller gap suggests higher reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.5 to -6.0 | Electron-donating capability (nucleophilicity). |
| LUMO | -0.5 to -1.0 | Electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 | Indicator of kinetic stability and chemical reactivity. |
Note: Values are typical estimates for substituted indoles based on DFT calculations. biorxiv.org
Density Functional Theory (DFT) Calculations
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics provide a picture of the molecule's behavior in time and space.
Even in relatively simple molecules like this compound, rotation around single bonds leads to different conformations. The primary source of conformational isomerism is the rotation around the N1-C(isopropyl) bond. Computational methods can map the potential energy surface for this rotation to identify stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.net
Analysis of similar N-alkylated systems suggests that steric hindrance between the isopropyl methyl groups and the hydrogen atom at the C7 position of the indole ring would be a key factor governing the rotational profile. nobelprize.orgcsus.edu The lowest energy conformation would likely orient the isopropyl group to minimize these steric clashes.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-N1-C_ip-H_ip) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| A | ~0° (eclipsed) | +2.5 | Transition State |
| B | ~60° (gauche) | 0 | Energy Minimum |
| C | ~120° (eclipsed) | +2.8 | Transition State |
| D | ~180° (anti) | +0.5 | Local Minimum |
Note: This table presents an illustrative potential energy profile for rotation around the N-C(isopropyl) bond.
The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. rsc.org Molecular dynamics (MD) simulations and implicit solvent models like the Polarizable Continuum Model (PCM) are used to study these effects. worldscientific.comaip.org
For this compound, the choice of solvent is expected to have a profound impact on the keto-enol tautomeric equilibrium. Polar protic solvents (e.g., water, ethanol) would be expected to stabilize the more polar keto tautomer (1-isopropylindolin-3-one) through hydrogen bonding and dipole-dipole interactions. Conversely, nonpolar solvents would favor the less polar enol form. Computational models can predict the free energy of solvation for each tautomer in different solvents, allowing for a quantitative prediction of how the equilibrium shifts. aip.org
MD simulations can further reveal specific solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the solvent and the molecule's hydroxyl group or indole nitrogen. researchgate.net
Energy Minima and Transition State Analysis
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of synthesized compounds. researchgate.netmdpi.com Methods like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.net
For this compound, DFT calculations would predict characteristic IR absorption bands, most notably the O-H stretching frequency (~3600 cm⁻¹) and vibrations associated with the indole ring. mdpi.com
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Predictions would show distinct signals for the isopropyl protons, the protons on the indole ring, and the hydroxyl proton. Comparing these predicted spectra with experimental data is a standard method for confirming molecular structure. mdpi.commdpi.com
Table 4: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| IR | ν(O-H) stretch | ~3600 cm⁻¹ |
| ν(C=C) aromatic stretch | ~1610-1580 cm⁻¹ | |
| ¹H NMR | -OH proton | δ 5.0-6.0 ppm |
| Isopropyl CH | δ 4.5-5.0 ppm (septet) | |
| Isopropyl CH₃ | δ 1.5-1.7 ppm (doublet) | |
| Indole ring protons | δ 6.5-7.8 ppm | |
| ¹³C NMR | C3 (bearing -OH) | δ 135-140 ppm |
| C2 | δ 120-125 ppm | |
| Isopropyl CH | δ 48-52 ppm |
Note: Predicted values are estimates based on DFT calculations of related indole structures and standard chemical shift ranges. nih.gov
Structure-Reactivity Relationships Through Computational Modeling
Computational modeling, particularly through Density Functional Theory (DFT), is a powerful tool for elucidating the structure-reactivity relationships of organic molecules. For this compound, these models can predict electronic properties that govern its chemical behavior.
The introduction of an isopropyl group at the N1 position and a hydroxyl group at the C3 position significantly influences the electronic distribution within the indole ring system. The N-alkylation generally increases the electron density of the indole ring, which can be rationalized using DFT calculations of theoretical descriptors based on the electrostatic potential. researchgate.net Conversely, the hydroxyl group at C3 can act as both a hydrogen bond donor and acceptor, and its electronic effect can be complex.
Structure-activity relationship (SAR) studies on various indole derivatives have shown that substitutions can drastically alter their biological and chemical reactivity. nih.gov For instance, the shape, charge distribution, and hydrophobic surface area are critical factors. nih.govresearchgate.net In the case of this compound, the bulky isopropyl group would contribute to the molecule's steric profile, while the hydroxyl group would introduce polarity.
Computational analyses, such as Frontier Molecular Orbital (FMO) theory, are crucial for understanding chemical reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their gap (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted indoles, these parameters are sensitive to the nature and position of the substituents. While specific values for this compound are not available, trends can be inferred from related compounds.
Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds
| Property | Predicted Trend for this compound | Rationale Based on Analogous Systems |
| HOMO Energy | Increased compared to unsubstituted indole | N-alkylation is electron-donating, raising the HOMO energy. nih.gov |
| LUMO Energy | Slightly lowered | The hydroxyl group can have a modest electron-withdrawing inductive effect. |
| HOMO-LUMO Gap | Reduced compared to unsubstituted indole | The combination of N-alkylation and C3-hydroxylation is expected to narrow the gap, increasing reactivity. |
| Dipole Moment | Increased | The polar hydroxyl group will significantly increase the overall dipole moment of the molecule. |
| Electron Density | Increased at the C2 and C3 positions | N-alkylation enhances the nucleophilicity of the indole ring, particularly at C3. |
This table is generated based on qualitative trends observed in computational studies of N-alkylated and 3-hydroxy-substituted indoles and does not represent empirically calculated values for this compound.
Intermolecular Interactions and Supramolecular Assembly Prediction
The ability of molecules to form ordered structures through non-covalent interactions is fundamental to materials science and medicinal chemistry. Computational methods are instrumental in predicting and understanding these intermolecular interactions and the resulting supramolecular assemblies.
For this compound, several types of intermolecular interactions are anticipated. The hydroxyl group at the C3 position is a key player, capable of forming strong hydrogen bonds, acting as both a donor (O-H) and an acceptor (O lone pair). These hydrogen bonds are crucial in stabilizing crystal structures and mediating interactions in biological systems. researchgate.net
The indole ring itself is an aromatic system capable of participating in π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are significant in the formation of supramolecular structures. acs.org The presence of the isopropyl group at the N1 position will sterically influence how molecules can approach each other, potentially hindering or modifying the geometry of π-π stacking.
Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.net This method allows for the decomposition of the crystal packing into specific types of interactions and their relative contributions. For a molecule like this compound, one would expect a combination of H···H, C-H···π, and O-H···O/N interactions to dominate the supramolecular assembly. researchgate.netmdpi.com
Molecular dynamics (MD) simulations can further predict the behavior of these molecules in solution, providing insights into their self-assembly properties. chemrxiv.org These simulations can model the dynamic formation of dimers, trimers, and larger aggregates, driven by the interplay of hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
Table 2: Predicted Intermolecular Interactions and Their Role in the Supramolecular Assembly of this compound
| Interaction Type | Predicted Role in Supramolecular Assembly | Computational Evidence from Analogous Systems |
| Hydrogen Bonding (O-H···O) | Primary driving force for the formation of chains or networks. | Studies on 3-hydroxyindoles and other hydroxylated heterocycles show the dominance of hydrogen bonding in their crystal packing. nih.gov |
| π-π Stacking | Contributes to the stabilization of the crystal lattice, often in a parallel-displaced or T-shaped arrangement. | The indole nucleus is known to engage in π-π stacking, though the N-isopropyl group may cause steric hindrance. acs.org |
| C-H···π Interactions | Further stabilizes the supramolecular structure through interactions between the alkyl C-H bonds and the aromatic ring. | Observed in the crystal structures of many substituted indoles. researchgate.net |
| Van der Waals Forces | General attractive forces contributing to the overall stability of the assembly. | A fundamental interaction present in all molecular systems. |
This table is a predictive summary based on computational studies of functionalized indoles and general principles of supramolecular chemistry.
Advanced Computational Methodologies for Indole Systems
The computational investigation of indole systems, including this compound, benefits from a range of advanced methodologies that provide deep insights into their structure, reactivity, and dynamics.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying indole derivatives. nih.govorganic-chemistry.org Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are widely used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties like HOMO-LUMO energies and molecular electrostatic potentials (MEP). For more accurate predictions of non-covalent interactions, dispersion-corrected DFT methods (e.g., B3LYP-D3) are employed. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying the behavior of indole derivatives in complex environments, such as in solution or within a protein binding site. In this approach, the indole molecule is treated with a high level of theory (QM), while the surrounding environment (solvent or protein) is treated with a more computationally efficient method (MM). This allows for the investigation of enzymatic reactions or receptor-ligand interactions involving indole derivatives.
Molecular Dynamics (MD) Simulations , as mentioned earlier, are essential for studying the dynamic behavior and self-assembly of molecules over time. chemrxiv.org By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and the formation of supramolecular structures.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), can provide highly accurate results, especially for smaller systems or for benchmarking DFT results. However, their high computational cost often limits their application to larger molecules. wiley.com
Table 3: Advanced Computational Methodologies and Their Applications to Indole Systems
| Methodology | Specific Application for Indole Systems | Relevant Findings from Literature |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reactivity prediction, calculation of spectroscopic properties (NMR, IR). | Widely used to rationalize experimental results and predict the regioselectivity of reactions involving indoles. researchgate.netacs.orgorganic-chemistry.org |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and other electronic excitation properties. | Used to study the optoelectronic properties of indole-based chromophores. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions and interactions in biological systems; studying enzyme catalysis. | Applied to understand the mechanisms of enzymatic reactions involving indole substrates. |
| Molecular Dynamics (MD) Simulations | Predicting self-assembly, studying conformational dynamics, modeling interactions with membranes or proteins. | Used to explore the formation of supramolecular gels and other aggregates. chemrxiv.orgmdpi.com |
| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions in crystal structures. | Provides detailed insights into the packing of substituted indoles in the solid state. mdpi.comresearchgate.net |
This table outlines common advanced computational methods and their general applicability to the study of indole derivatives.
Advanced Research Applications in Organic Synthesis and Material Science
1-Isopropyl-1H-indol-3-ol as a Precursor for Complex Molecules
The strategic functionalization of the indole (B1671886) core is a cornerstone of modern synthetic chemistry. This compound serves as a valuable starting material for the construction of more intricate molecular architectures, including indole-fused heterocycles and macrocyclic structures.
Synthesis of Indole-Fused Heterocycles
Indole derivatives are frequently employed as precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. rsc.orgmetu.edu.tr The reactivity of the indole nucleus, particularly at the C2 and C3 positions, allows for the construction of additional rings. For instance, indole derivatives obtained through methods like the Fischer indole synthesis can be utilized as starting materials for creating complex fused systems such as pyrimidoindoles and quinolines. metu.edu.tr While direct examples using this compound are not extensively documented, the general principle involves the reaction of the indole core with various reagents to build new heterocyclic rings. The presence of the N-isopropyl group can influence the regioselectivity and reactivity of these cyclization reactions.
Incorporation into Macrocyclic Structures
Macrocycles containing indole moieties represent a significant class of compounds with diverse biological activities. The synthesis of such structures often involves the strategic incorporation of functionalized indole building blocks. While specific examples detailing the incorporation of this compound into macrocycles are not prevalent in the literature, the general methodologies for constructing indole-based macrocycles are well-established. acs.orgcore.ac.uk These methods could potentially be adapted to utilize this compound, where the hydroxyl group could serve as a handle for cyclization and the N-isopropyl group could impart specific conformational constraints on the resulting macrocycle.
Role in Catalysis as a Ligand or Organocatalyst Component
The development of novel catalysts is a key area of chemical research. Indole derivatives have been explored as components of both metal-based catalysts and organocatalysts.
A notable application involving an N-isopropyl indole derivative is in the synthesis of Schiff base ligands and their metal complexes. xiahepublishing.com Specifically, a ligand derived from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde has been synthesized and complexed with various metal ions, including Zn(II), Cu(II), Ni(II), Co(II), Mn(II), Hg(II), Sn(II), Cd(II), Zr(II), and Fe(II). xiahepublishing.com The resulting metal complexes were characterized and evaluated for their biological activities. xiahepublishing.com This research highlights the utility of the 1-isopropyl-indole scaffold in coordination chemistry and the development of new bioactive metal complexes. xiahepublishing.com
While the direct use of this compound as an organocatalyst is not widely reported, the field of asymmetric organocatalysis often employs chiral amines and other small organic molecules to catalyze stereoselective reactions. au.dk The structural features of this compound could make it a candidate for derivatization into novel organocatalysts.
Development of Novel Synthetic Reagents and Methodologies
The N-isopropyl indole moiety has been instrumental in the development of synthetic routes to pharmaceutically important molecules. A key example is the synthesis of Fluvastatin (B1673502), an anti-cholesterol drug. scirp.org The synthesis of a crucial intermediate, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, starts from 3-(4-fluorophenyl)-1-isopropyl-1H-indole. scirp.org This demonstrates the value of the 1-isopropyl indole framework in constructing complex and valuable compounds. The synthetic route to this intermediate is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | Fluorobenzene, Chloroacetyl chloride | AlCl₃ | 4-Fluoro phenacyl chloride |
| 2 | 4-Fluoro phenacyl chloride, N-isopropylaniline | DMF | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone |
| 3 | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | ZnCl₂ | 3-(4-fluorophenyl)-1-isopropyl-1H-indole |
| 4 | 3-(4-fluorophenyl)-1-isopropyl-1H-indole, 3-(N-methyl-N-phenylamino)acrolein | POCl₃, Acetonitrile | (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde |
| Table based on data from Kalalbandi & Seetharamappa, 2013. scirp.org |
Applications in Advanced Material Science (e.g., Polymer Chemistry, Optoelectronics, if relevant)
Indole derivatives are of growing interest in materials science due to their unique electronic and optical properties. uniss.it The indole nucleus is an electron-rich heterocycle, which makes it a suitable component for materials with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. uniss.it The incorporation of heterocycles like indole into organic molecules can effectively lower the LUMO and HOMO energy levels, which is a desirable characteristic for OLED materials. uniss.it
While specific studies on the application of this compound in polymer chemistry or optoelectronics are not extensively available, the general potential of indole-containing polymers and small molecules in these fields is significant. acs.org The N-isopropyl group in this compound could influence the solid-state packing and thin-film morphology of materials derived from it, which are critical factors for the performance of organic electronic devices. researchgate.net
Investigation of Surface Adsorption and Interface Chemistry
The study of how molecules interact with surfaces is crucial for a wide range of applications, from catalysis to corrosion inhibition and sensor technology. rhhz.netacs.org The adsorption of organic molecules on metal surfaces can lead to the formation of protective layers. While there is no direct research on the surface adsorption of this compound, studies on related indole derivatives have demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. The formation of a protective film on the metal surface is attributed to the adsorption of the indole compounds.
The chemistry at interfaces is a key aspect of surface science. rhhz.net The behavior of molecules at the interface between a solid and a liquid or a solid and a gas can be significantly different from their behavior in the bulk. The N-isopropyl group and the hydroxyl group of this compound would be expected to play a significant role in its adsorption behavior and the nature of the interface it forms with different substrates.
Mechanistic Research into Molecular and Biochemical Interactions in Vitro Studies
Investigation of Ligand-Receptor Binding Mechanisms in Model Systems
There is no specific information available in the surveyed literature regarding the in vitro receptor affinity and selectivity of 1-Isopropyl-1H-indol-3-ol for any particular biological receptor. Studies on other indole (B1671886) derivatives often involve radioligand binding assays to determine their affinity for various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, but no such data has been published for this specific compound.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. researchgate.net While this method could be theoretically applied to this compound to simulate its interaction with various receptors, no such studies have been published. Research on other indole derivatives has utilized molecular docking to understand their binding modes, for example, with enzymes like tubulin or bacterial proteins. mdpi.com
In Vitro Receptor Affinity and Selectivity Studies
Enzymatic Modulation and Inhibition Mechanisms
No experimental data on the kinetic characterization of enzyme inhibition by this compound is present in the public domain. The determination of IC50 and Ki values is crucial for understanding the potency and mechanism of enzyme inhibitors. While many indole derivatives are known to be enzyme inhibitors, specific values for this compound are not available. researchgate.net
Without experimental data from techniques like X-ray crystallography or NMR spectroscopy, and in the absence of molecular docking studies, the structural basis for any potential enzyme-ligand interactions of this compound remains unknown.
Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki in vitro)
Cellular Pathway Perturbation Analyses in Controlled Cell Culture Models
There are no published studies on the effects of this compound on cellular pathways in controlled cell culture models. Such analyses would be necessary to understand the compound's influence on cellular processes like proliferation, apoptosis, or signaling cascades. While derivatives of the parent compound, indoline, have been shown to protect macrophages from cytotoxicity and reduce inflammatory markers in cell culture, this data is not specific to this compound. acs.org
A comprehensive search of scientific databases and publicly available literature reveals a significant lack of specific research data for the chemical compound This compound corresponding to the detailed outline provided.
While the indole scaffold is a common feature in many biologically active molecules, and extensive research exists for various indole derivatives, there is no specific information available in the public domain concerning the mechanistic, cellular, or molecular interactions of this compound itself.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the requested outline. The required in-depth content for the following sections is not available for this specific compound:
Investigation of Molecular Signaling Pathways
Development of Molecular Probes and Tools for Biological Research
To fulfill the request would necessitate extrapolating data from related but distinct molecules, which would be scientifically inaccurate and violate the explicit instructions to focus solely on "this compound".
Future Research Directions and Emerging Perspectives for 1 Isopropyl 1h Indol 3 Ol
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry
Traditional synthesis methods for indole (B1671886) derivatives are increasingly being replaced by more environmentally friendly and efficient "green" chemistry approaches. tandfonline.comopenmedicinalchemistryjournal.com Future research on 1-Isopropyl-1H-indol-3-ol should prioritize the development of sustainable synthetic pathways. This involves exploring alternatives to conventional, often hazardous, solvents and catalysts.
Key areas for exploration include:
Eco-Friendly Solvents: The use of greener solvents like propylene (B89431) carbonate or water has shown success in the synthesis of other indole derivatives, offering a clean, economical, and efficient methodology. openmedicinalchemistryjournal.comeurekaselect.com Research could adapt these solvent systems for the synthesis of this compound, potentially improving yield and reducing environmental impact.
Novel Catalysts: The development of greener synthetic technologies includes the use of photocatalysis, organocatalysis, and nanocatalysts. beilstein-journals.org For instance, molecular iodine has been used as an effective catalyst for preparing bis-indole derivatives at room temperature. eurekaselect.com Similarly, cellulose (B213188) sulfuric acid, a non-hygroscopic solid acid catalyst, has been used for synthesizing indole derivatives under solvent-free conditions and can be reused multiple times. openmedicinalchemistryjournal.com
Energy-Efficient Methods: Microwave-assisted synthesis represents a rapid, proficient, and environmentally benign method for producing indole compounds. tandfonline.com Applying this technique to the synthesis of this compound could significantly shorten reaction times and increase yields. openmedicinalchemistryjournal.com Another approach is the melting method, which uses minimal water as a promoter without other solvents, offering mild reaction conditions and operational simplicity. sioc-journal.cn
| Approach | Example | Key Advantages | Reference |
|---|---|---|---|
| Eco-Friendly Solvent | Propylene Carbonate | Clean, economical, efficient, "green" solvent | eurekaselect.com |
| Reusable Catalyst | Cellulose Sulfuric Acid (CSA) | Solid, non-hygroscopic, reusable, solvent-free conditions | openmedicinalchemistryjournal.com |
| Energy-Efficient Method | Microwave Irradiation | Rapid reactions, environment-friendly, high efficiency | tandfonline.com |
| Catalyst-Free Method | Polyethylene (B3416737) Glycol 400 (PEG-400) | No catalyst required, selective production | openmedicinalchemistryjournal.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel compounds. pitt.edu For this compound, these computational tools can be employed to explore its potential applications and design superior analogs.
Future research could focus on:
Predictive Modeling: ML algorithms, such as support vector machines and neural networks, can build predictive models based on existing data for indole derivatives. mdpi.comacs.org These models can forecast biological activity, binding affinity, and even potential toxicity, guiding the selection of the most promising modifications to the this compound structure. acs.org
De Novo Design: Generative AI models, like generative adversarial networks (GANs), can design entirely new molecules with desired properties. acs.org By learning from vast chemical databases, these models could propose novel indolol-based structures that are optimized for specific biological targets.
Retrosynthesis Planning: Computer-aided synthesis planning (CASP) applications, enhanced by AI, can help chemists devise the most efficient synthetic routes. acs.org An AI platform could analyze the this compound structure and suggest a step-by-step synthesis pathway, complete with necessary reagents and conditions, drawing from a massive database of known reactions. acs.orgcognitoedu.org The recent development of high-throughput experimentation (HTE) platforms can provide the necessary data to train and validate these ML models. researchgate.net
Advanced Mechanistic Characterization of Chemical Transformations
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. For transformations involving this compound, advanced characterization techniques can provide unprecedented insight.
Potential research avenues include:
Isotopic Labeling Studies: Deuterium labeling experiments are a powerful tool for elucidating reaction pathways. For example, such studies can determine if a C-H activation step is reversible or the rate-determining step in a reaction. frontiersin.org A crossover study using isotopically labeled reactants could confirm whether a proposed migration step in a synthesis is an intramolecular process. bham.ac.uk
Kinetic Isotope Effect (KIE) Studies: Measuring the KIE can provide strong evidence for the rate-determining step of a reaction, such as C-H bond activation. frontiersin.org
Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can model reaction intermediates and transition states. This can help to propose and validate plausible reaction mechanisms, as demonstrated in the rhodium-catalyzed synthesis of other heterocyclic compounds. frontiersin.org For instance, the intermediacy of species like 2-phenyl-3H-indol-3-one has been confirmed through isolation and subsequent transformation in other indole reactions. mdpi.com
Expanding the Scope of Molecular Interactions in Research Models
Understanding how this compound interacts with biological targets at a molecular level is key to unlocking its potential. Future research should employ advanced modeling and experimental techniques to map these interactions comprehensively.
Areas for investigation include:
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. mdpi.commdpi.com These studies can identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. mdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural properties of indolol derivatives and their biological activity. mdpi.com This can help identify the key molecular features of this compound that are critical for its function.
Advanced Structural Analysis: Analysis of crystal structures from databases like the Cambridge Structural Database (CSD) can reveal preferred interaction motifs. acs.org This information can guide the design of new derivatives of this compound with enhanced binding properties. For example, studies on related indolocarbazole compounds have identified specific hydrogen bond and π-π stacking interactions with protein targets like CDK1. mdpi.com
| Technique | Purpose | Example Finding for Related Compounds | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding pose and identifies key interactions (H-bonds, π-π stacking). | Indolocarbazole LCS1269 forms H-bonds with Lys88 and Gln132 and π-π stacking with Trp168 in CDK1. | mdpi.com |
| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex over time. | Simulations of β1-adrenergic receptor showed stability over 200 ns with various ligands. | mdpi.com |
| QSAR | Relates chemical structure to biological activity to identify critical features. | Used to predict vasodilatory activity of compounds targeting β1-adrenergic receptor. | mdpi.com |
| Homology Modeling | Generates a 3D protein structure when no crystal structure is available. | A model of the 5-HT2A receptor was generated for docking studies. | bepls.com |
Development of Hybrid Materials Incorporating the Indolol Scaffold
Integrating the this compound scaffold into hybrid materials could lead to novel applications in materials science and biomedicine. The unique properties of the indolol core could be combined with polymers or inorganic components to create advanced functional materials.
Future directions include:
Bioactive Scaffolds for Tissue Engineering: Hybrid scaffolds combining natural polymers like gelatin and alginate with bioactive molecules are a major focus in regenerative medicine. researchgate.net Incorporating this compound into photocross-linkable hydrogels could create scaffolds that promote cell growth and tissue regeneration. researchgate.netmdpi.com The development of hybrid materials often involves combining organic components with inorganic fillers like hydroxyapatite (B223615) (HA) or tricalcium phosphate (B84403) (TCP) to improve mechanical properties and bioactivity. researchgate.netfrontiersin.org
Functionalized Polymers: The indolol moiety could be grafted onto synthetic polymers like polylactic acid (PLA) or polyglycolic acid (PGA) to create materials with tailored properties for specific applications. mdpi.com
Nanocomposite Materials: The development of hybrid nanocomposite hydrogels, where nano-objects are incorporated into a hydrogel matrix, is an emerging area. researchgate.net this compound could be incorporated into such systems to enhance their functionality for applications like drug delivery or biosensing.
Multi-omics and Systems Biology Approaches in Mechanistic Research
To fully understand the biological effects of this compound, a holistic systems-level approach is necessary. Systems biology integrates multiple "omics" datasets (e.g., proteomics, metabolomics, transcriptomics) to construct a comprehensive picture of cellular responses. frontiersin.orgfrontiersin.org
Emerging research perspectives involve:
Integrative Omics Analysis: Studies on other indole derivatives have successfully used multi-omics analyses to link changes in the gut microbiome, urine metabolome, and plasma proteome to specific health conditions. tandfonline.comnih.govelifesciences.org A similar approach for this compound could reveal its metabolic fate, mechanism of action, and potential biomarkers of its effects. frontiersin.orgelifesciences.org
Network-Based Analysis: By mapping the changes in proteins and metabolites onto protein-protein interaction (PPI) networks, researchers can identify the key biological pathways perturbed by the compound. frontiersin.org This can elucidate the mechanism of action and identify potential off-target effects.
Quantitative Systems Pharmacology (QSP): QSP models link drug pharmacokinetics with systems biology models to predict drug effects across multiple biological scales. nih.gov Applying QSP to this compound could help in understanding its systemic effects and optimizing its therapeutic potential. This approach helps bridge preclinical findings with potential clinical benefits and can guide future research decisions. frontiersin.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Isopropyl-1H-indol-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1-isopropyl-substituted indoles often involves alkylation of indole precursors. For example, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde derivatives are synthesized via Friedel-Crafts alkylation or Vilsmeier-Haack formylation using POCl₃/DMF . Key parameters include temperature control (0–25°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) . Yields typically range from 30% to 50%, with optimization focusing on reducing side reactions like over-alkylation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns. For example, indole protons resonate at δ 7.1–8.6 ppm, while isopropyl groups show doublets near δ 1.2–1.5 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 335.1512) .
- TLC : Used to monitor reaction progress (e.g., Rf = 0.49 in EtOAc/hexanes) .
Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound?
- Methodological Answer : The bulky isopropyl group at the N1 position hinders electrophilic substitution at C3, directing reactions to C2 or C5 positions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.32 vs. 7.71 ppm for aryl protons) may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d6 or CDCl₃) and variable-temperature NMR to identify dynamic processes . Cross-validate with X-ray crystallography when possible .
Q. What strategies optimize catalytic efficiency in synthesizing this compound analogs?
- Methodological Answer :
- Catalyst Screening : p-TSA (p-toluenesulfonic acid) improves cyclization yields by 20% compared to HCl .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours for similar indole derivatives .
- Solvent-Free Conditions : Minimize byproduct formation in alkylation steps .
Q. How do substituents on the indole ring modulate the biological activity of this compound derivatives?
- Methodological Answer : Fluorophenyl or methoxyphenyl groups at C3 enhance antioxidant activity (e.g., IC₅₀ = 5–10 µM in DPPH assays) by stabilizing radical intermediates . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (1.5–2.5) with membrane permeability .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab estimate bioavailability (%F > 50), BBB permeability, and CYP450 inhibition .
- Molecular Docking : AutoDock Vina identifies binding affinities to targets like 5-HT receptors (∆G = −8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

